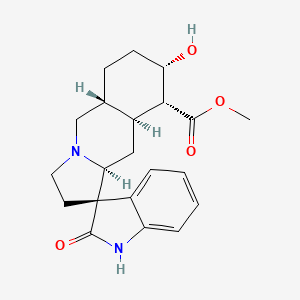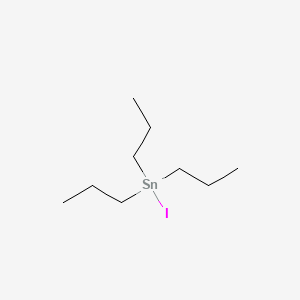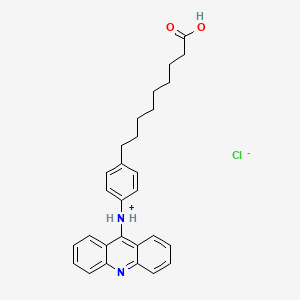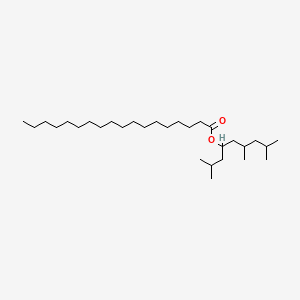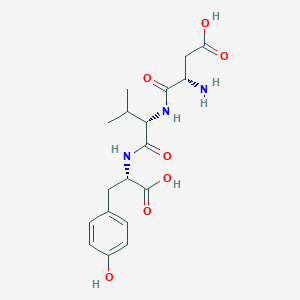
Aspartyl-valyl-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymopoietin ii(34-36) is a peptide fragment derived from the larger thymopoietin protein, which is involved in the induction of CD90 in the thymus. Thymopoietin plays a crucial role in the immune system by influencing the differentiation and maturation of T cells .
准备方法
Synthetic Routes and Reaction Conditions
Thymopoietin ii(34-36) can be synthesized using conventional peptide synthesis techniques. One common method involves solid-phase peptide synthesis (SPPS), where the peptide is assembled step-by-step on a solid support. The process includes the sequential addition of protected amino acids, followed by deprotection and cleavage from the resin .
Industrial Production Methods
Industrial production of thymopoietin ii(34-36) typically involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness, making it suitable for commercial applications .
化学反应分析
Types of Reactions
Thymopoietin ii(34-36) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid side chains .
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Oxidation: Hydrogen peroxide (H₂O₂) can be used to oxidize methionine residues.
Reduction: Dithiothreitol (DTT) is often employed to reduce disulfide bonds.
Major Products Formed
The major products formed from these reactions include the desired peptide fragment, thymopoietin ii(34-36), and its oxidized or reduced derivatives, depending on the reaction conditions .
科学研究应用
Thymopoietin ii(34-36) has a wide range of applications in scientific research:
Immunology: It is used to study T cell differentiation and immune regulation.
Industry: The peptide is utilized in the development of immunomodulatory drugs and diagnostic assays.
作用机制
Thymopoietin ii(34-36) exerts its effects by binding to specific receptors on T cells, leading to the activation of intracellular signaling pathways. These pathways involve the elevation of cyclic GMP levels, which in turn modulate T cell differentiation and immune responses . The peptide also influences neuromuscular transmission and immune regulation through its interaction with various molecular targets .
相似化合物的比较
Similar Compounds
Thymopentin (TP-5): A pentapeptide corresponding to amino acids 32-36 of thymopoietin, known for its immunomodulatory properties.
Thymosin-α1: Another thymic peptide involved in immune regulation and T cell maturation.
Thymulin: A thymic hormone that plays a role in T cell differentiation and immune responses.
Uniqueness
Thymopoietin ii(34-36) is unique due to its specific sequence and biological activity. Unlike other thymic peptides, it has a distinct role in neuromuscular transmission and immune regulation, making it a valuable tool for both research and therapeutic applications .
属性
分子式 |
C18H25N3O7 |
|---|---|
分子量 |
395.4 g/mol |
IUPAC 名称 |
(3S)-3-amino-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C18H25N3O7/c1-9(2)15(21-16(25)12(19)8-14(23)24)17(26)20-13(18(27)28)7-10-3-5-11(22)6-4-10/h3-6,9,12-13,15,22H,7-8,19H2,1-2H3,(H,20,26)(H,21,25)(H,23,24)(H,27,28)/t12-,13-,15-/m0/s1 |
InChI 键 |
JGLWFWXGOINXEA-YDHLFZDLSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)N |
规范 SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phenol, 2-[[[[2-[[(2-hydroxyphenyl)methylene]amino]cyclopentyl]methyl]imino]methyl]-](/img/structure/B13764998.png)

![N-[4-(2-Aminoacetyl)-5-methoxy-2-phenoxyphenyl]-methanesulfonamide](/img/structure/B13765000.png)

![Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13765014.png)

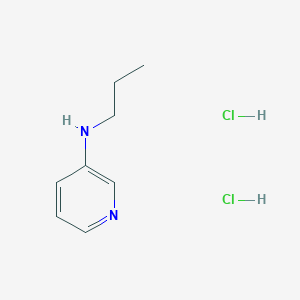
![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium](/img/structure/B13765052.png)
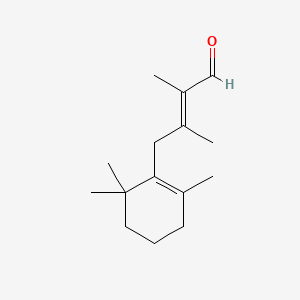
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]-5-(morpholin-4-ylmethyl)triazole-4-carboxamide](/img/structure/B13765056.png)
